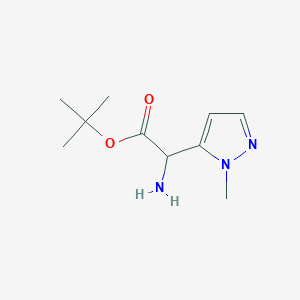

tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-2-(2-methylpyrazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)7-5-6-12-13(7)4/h5-6,8H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLVHKOTGJTGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201157046 | |

| Record name | 1H-Pyrazole-5-acetic acid, α-amino-1-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-37-8 | |

| Record name | 1H-Pyrazole-5-acetic acid, α-amino-1-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909305-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-acetic acid, α-amino-1-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazine-Mediated Cyclocondensation

The pyrazole ring is synthesized by reacting 1,3-diketones or β-ketonitriles with methylhydrazine. For example, β-ketonitrile intermediates derived from Boc-protected amino acids undergo cyclization with hydrazine monohydrate in ethanol at 0–25°C, yielding 5-aminopyrazole derivatives. Subsequent alkylation with tert-butyl chloroacetate in the presence of sodium ethoxide introduces the ester group.

Reaction Conditions :

Acid-Catalyzed Cyclization

Alternative routes employ 2-aminophenol derivatives condensed with benzoyl chloride under acidic conditions (e.g., HCl/MeOH), followed by cyclization to form the benzoxazole intermediate, which is further functionalized. While less direct for pyrazole synthesis, this method highlights the versatility of cyclization strategies in heterocycle formation.

Method 2: Nitro Group Reduction

Nitro Intermediate Synthesis

tert-Butyl 2-nitro-2-(1-methyl-1H-pyrazol-5-yl)acetate serves as a precursor, synthesized via nucleophilic substitution of tert-butyl bromoacetate with 1-methyl-5-nitropyrazole. The nitro group is introduced using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C).

Reaction Conditions :

Catalytic Hydrogenation

The nitro intermediate undergoes reduction using H₂/Pd-C in ethanol or ammonium formate in methanol, yielding the target amine. This method avoids harsh acidic conditions, preserving ester functionality.

Optimized Conditions :

- Catalyst : 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 6 hours, 92% yield.

- Selectivity : No over-reduction or ester hydrolysis observed.

Method 3: Palladium-Catalyzed Coupling

Suzuki-Miyaura Arylation

Aryl halides (e.g., 5-bromo-1-methylpyrazole) couple with tert-butyl 2-aminoacetate derivatives via Pd(PPh₃)₄ catalysis. This method enables late-stage functionalization but requires pre-synthesized boronic acids.

Key Parameters :

Direct C-H Activation

Recent advances utilize Pd(OAc)₂ with directing groups (e.g., pyridine) to arylate pyrazole at the C5 position. While promising, yields remain moderate (40–50%) due to competing side reactions.

Method 4: Deprotection and Esterification

Boc Deprotection

tert-Butyl 2-(N-Boc-amino)-2-(1-methyl-1H-pyrazol-5-yl)acetate is treated with HCl in dioxane/dichloromethane (4 M, 1:1 v/v) to remove the Boc group, yielding the amine hydrochloride salt.

Conditions :

Esterification of Carboxylic Acid

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is esterified with tert-butanol using DCC/DMAP in dichloromethane.

Optimization :

Comparative Analysis of Methods

Chemical Reactions Analysis

tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Condensation: The compound can participate in condensation reactions to form larger molecules.

Scientific Research Applications

tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in biological studies to investigate the effects of pyrazole derivatives on biological systems.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate with structurally related α-amino esters and pyrazole derivatives, focusing on molecular features, physicochemical properties, and applications:

Key Observations:

Steric and Electronic Effects: The tert-butyl ester in the main compound provides steric bulk, reducing hydrolysis rates compared to methyl or ethyl esters . This enhances stability in biological environments.

Biological Applications :

- Pyrazole-containing analogs are prevalent in anticancer and kinase inhibitor research. For example, the title compound is a precursor in pan-Tropomyosin receptor kinase (TRK) inhibitors , while the phenyl-substituted analog (CAS 2639441-31-7) shows promise in anticancer lead optimization .

Physicochemical Properties :

- The molecular weight and lipophilicity of tert-butyl derivatives (e.g., 211.26–273.33 g/mol) make them suitable for blood-brain barrier penetration, whereas smaller esters (e.g., methyl) may favor solubility in aqueous systems .

Commercial and Research Implications

The global availability of this compound from suppliers in China, India, and Europe underscores its industrial demand . Its structural versatility allows derivatization into more complex molecules, as seen in pyrazolo-thienopyrimidine hybrids . Future research should explore:

- Structure-Activity Relationships (SAR) for optimizing kinase inhibition.

- Metabolic Stability comparisons between tert-butyl and alternative ester groups.

Biological Activity

tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS No. 1909305-37-8) is an organic compound characterized by its pyrazole ring structure, which contains two nitrogen atoms within a five-membered heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C₁₀H₁₇N₃O₂

- Molecular Weight : 211.26 g/mol

- Chemical Structure : The compound features a tert-butyl group, an amino group, and a methyl-substituted pyrazole, which contribute to its biological activity and chemical reactivity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrazole ring allows for modulation of various biological pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Anticancer Potential

A study exploring the anticancer properties of pyrazole derivatives highlighted the ability of similar compounds to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. While direct studies on this compound are sparse, its structural similarities to active compounds suggest potential efficacy against tumors .

Pharmacological Applications

In medicinal chemistry, this compound serves as an intermediate in synthesizing various pharmaceutical agents. Its derivatives have been investigated for their roles in treating conditions such as inflammation, pain, and cancer. The compound's pharmacological profile is still under exploration, with ongoing research aimed at elucidating its full therapeutic potential .

Comparison of Biological Activities

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Suggests potential efficacy against various cancers; requires further investigation |

| Enzyme Interactions | May inhibit key signaling pathways; specific targets yet to be identified |

| Medicinal Chemistry Applications | Serves as an intermediate for synthesizing active pharmaceutical ingredients |

Q & A

Basic Questions

Q. What are the established synthetic methodologies for tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, and how are reaction conditions optimized to enhance yield?

- Methodological Answer : The synthesis typically involves coupling tert-butyl glycinate derivatives with functionalized pyrazole intermediates. For example, tert-butyl esters can be synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions. Optimization includes controlling temperature (e.g., 0–25°C for sensitive intermediates), using catalysts like DMAP for esterification, and employing protecting groups for the amino moiety to prevent side reactions. Solvent selection (e.g., THF or DMF) and stoichiometric ratios of reactants are critical for maximizing yields .

Q. How can researchers employ spectroscopic techniques (e.g., NMR, IR) to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : NMR can identify the tert-butyl singlet (~1.4 ppm), pyrazole protons (6.5–7.5 ppm), and amino protons (exchangeable, broad ~2–3 ppm). NMR confirms ester carbonyls (~165–170 ppm) and pyrazole carbons.

- IR : Peaks at ~3300 cm (N–H stretch) and ~1720 cm (ester C=O) validate functional groups.

- Purity : HPLC with a C18 column (acetonitrile/water gradient) quantifies impurities. Cross-referencing with elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to moisture.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Consult SDS for compound-specific hazards (e.g., skin/eye irritation) .

Advanced Research Questions

Q. What challenges are encountered in the crystallographic analysis of this compound, and how can software like SHELX address these issues?

- Methodological Answer : Challenges include low crystal quality, twinning, and weak diffraction due to flexible substituents. SHELX software (SHELXL for refinement) resolves these by:

- Using high-resolution data (>1.0 Å) to refine hydrogen positions.

- Applying restraints for disordered tert-butyl groups.

- Analyzing hydrogen-bonding networks via graph-set notation (e.g., Etter’s rules) to identify supramolecular motifs. Refinement metrics (R, wR) should be <5% for reliable results .

Q. How should researchers resolve discrepancies between experimental spectroscopic data and computational predictions during structural elucidation?

- Methodological Answer : Discrepancies (e.g., NMR shifts) arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies include:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to simulate NMR shifts (accounting for solvent with PCM models).

- Variable-Temperature NMR : Detect rotational barriers or tautomeric equilibria.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and validate coupling patterns .

Q. What is the mechanistic role of the tert-butyl group in the stability and reactivity of this compound under various reaction conditions?

- Methodological Answer : The tert-butyl group:

- Steric Protection : Shields the amino group from nucleophilic attack, enhancing stability in acidic/basic media.

- Solubility : Improves lipophilicity in non-polar solvents (e.g., dichloromethane).

- Deprotection : Cleaved under strong acids (e.g., TFA) to yield free amines for further functionalization. Kinetic studies (e.g., monitoring by NMR) quantify deprotection rates .

Q. In what ways can this compound serve as a precursor in the synthesis of bioactive molecules, and what coupling strategies are effective?

- Methodological Answer : The compound is a versatile intermediate for:

- Peptide Mimetics : Amide coupling (EDC/HOBt) with carboxylic acids.

- Heterocyclic Libraries : Suzuki-Miyaura cross-coupling (Pd catalysts) with aryl boronic acids.

- Kinase Inhibitors : Substitution of the tert-butyl group with pharmacophores (e.g., sulfonamides). Validate bioactivity via enzymatic assays (IC) and docking studies (e.g., AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.